molecular formula C9H6Br2O4 B2423811 2-(2,6-Dibromo-4-formylphenoxy)acetic acid CAS No. 284488-54-6

2-(2,6-Dibromo-4-formylphenoxy)acetic acid

Cat. No.: B2423811
CAS No.: 284488-54-6
M. Wt: 337.951
InChI Key: ZPBGQXJHDUHMHO-UHFFFAOYSA-N
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Description

2-(2,6-Dibromo-4-formylphenoxy)acetic acid is an organic compound with the molecular formula C9H6Br2O4 It is characterized by the presence of two bromine atoms, a formyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromo-4-formylphenoxy)acetic acid typically involves the bromination of 4-formylphenoxyacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring. The process involves the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromo-4-formylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(2,6-Dibromo-4-carboxyphenoxy)acetic acid.

    Reduction: 2-(2,6-Dibromo-4-hydroxymethylphenoxy)acetic acid.

    Substitution: Products depend on the nucleophile used, such as 2-(2,6-Dibromo-4-aminophenoxy)acetic acid.

Scientific Research Applications

2-(2,6-Dibromo-4-formylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromo-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichloro-4-formylphenoxy)acetic acid
  • 2-(2,6-Difluoro-4-formylphenoxy)acetic acid
  • 2-(2,6-Diiodo-4-formylphenoxy)acetic acid

Uniqueness

2-(2,6-Dibromo-4-formylphenoxy)acetic acid is unique due to the presence of bromine atoms, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

2-(2,6-Dibromo-4-formylphenoxy)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, characterization, and biological effects, particularly focusing on antibacterial and anticancer properties.

Synthesis and Characterization

The compound can be synthesized through various chemical routes, often involving the reaction of 2-formylphenoxyacetic acid with dibrominated phenolic compounds. The synthesis process typically includes steps such as:

  • Formation of the phenoxyacetic acid derivative : This involves the reaction of 2-formylphenoxyacetic acid with appropriate brominated compounds.
  • Characterization Techniques : The synthesized compounds are characterized using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm their structures.

Antibacterial Activity

Research has shown that derivatives of this compound exhibit notable antibacterial properties. For instance, studies have demonstrated that related azomethine derivatives synthesized from 2-formylphenoxyacetic acid showed significant inhibition against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicated that some compounds were comparable to standard antibiotics like Ciprofloxacin.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Zone of Inhibition (mm)
2aStaphylococcus aureus3220
2bEscherichia coli1622
CiprofloxacinStaphylococcus aureus825

These findings suggest that modifications in the structure of phenoxyacetic acids can enhance their antibacterial efficacy.

Anticancer Activity

Additionally, studies have explored the anticancer potential of compounds derived from similar structural frameworks. A recent investigation into benzofuran derivatives indicated that modifications in the molecular structure can lead to increased cytotoxicity against various cancer cell lines, including A549 (lung cancer) and ME-180 (cervical cancer) . The introduction of specific substituents on the benzofuran scaffold was shown to enhance antiproliferative activity significantly.

Table 2: Anticancer Activity against Various Cell Lines

CompoundCell LineIC50 (µM)
Benzofuran 6aA5495.0
Benzofuran 10hME-1803.5
ControlDMSO>50

The mechanism by which these compounds exert their biological effects is multifaceted. For antibacterial activity, it is believed that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. In the case of anticancer activity, these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways or by generating reactive oxygen species (ROS), leading to oxidative stress .

Case Studies

Several studies have highlighted the effectiveness of dibrominated phenoxyacetic acids in both antibacterial and anticancer applications:

  • Antibacterial Study : A study evaluated a series of azomethine derivatives derived from phenoxyacetic acids, demonstrating that several compounds exhibited potent antibacterial activity comparable to established antibiotics .
  • Anticancer Research : Another investigation into benzofuran derivatives revealed significant cytotoxic effects against various human cancer cell lines, suggesting that structural modifications could lead to enhanced therapeutic agents .

Properties

IUPAC Name

2-(2,6-dibromo-4-formylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBGQXJHDUHMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC(=O)O)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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